molecular formula C7H15NOS B15087953 2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol

2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol

Katalognummer: B15087953
Molekulargewicht: 161.27 g/mol
InChI-Schlüssel: OIHHYKIZFZQFAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol is an organic compound that features both an amino group and a hydroxyl group attached to a tetrahydrothiopyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrothiopyran and ethylene oxide.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminoethanol: A simpler compound with similar functional groups but lacking the tetrahydrothiopyran ring.

    2-Amino-2-methyl-1-propanol: Contains a similar amino alcohol structure but with a different carbon backbone.

    Thiopyran Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

2-Amino-2-(tetrahydro-thiopyran-4-YL)-ethanol is unique due to the presence of both an amino group and a hydroxyl group on a tetrahydrothiopyran ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C7H15NOS

Molekulargewicht

161.27 g/mol

IUPAC-Name

2-amino-2-(thian-4-yl)ethanol

InChI

InChI=1S/C7H15NOS/c8-7(5-9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2

InChI-Schlüssel

OIHHYKIZFZQFAV-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCC1C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.